[{2-[(Cyclopropylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid [{2-[(Cyclopropylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid
Brand Name: Vulcanchem
CAS No.: 1142204-27-0
VCID: VC8050173
InChI: InChI=1S/C15H20N2O4/c1-21-13-6-4-12(5-7-13)17(10-15(19)20)9-14(18)16-8-11-2-3-11/h4-7,11H,2-3,8-10H2,1H3,(H,16,18)(H,19,20)
SMILES: COC1=CC=C(C=C1)N(CC(=O)NCC2CC2)CC(=O)O
Molecular Formula: C15H20N2O4
Molecular Weight: 292.33 g/mol

[{2-[(Cyclopropylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid

CAS No.: 1142204-27-0

Cat. No.: VC8050173

Molecular Formula: C15H20N2O4

Molecular Weight: 292.33 g/mol

* For research use only. Not for human or veterinary use.

[{2-[(Cyclopropylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid - 1142204-27-0

Specification

CAS No. 1142204-27-0
Molecular Formula C15H20N2O4
Molecular Weight 292.33 g/mol
IUPAC Name 2-(N-[2-(cyclopropylmethylamino)-2-oxoethyl]-4-methoxyanilino)acetic acid
Standard InChI InChI=1S/C15H20N2O4/c1-21-13-6-4-12(5-7-13)17(10-15(19)20)9-14(18)16-8-11-2-3-11/h4-7,11H,2-3,8-10H2,1H3,(H,16,18)(H,19,20)
Standard InChI Key NEFMLINNVCBWIT-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N(CC(=O)NCC2CC2)CC(=O)O
Canonical SMILES COC1=CC=C(C=C1)N(CC(=O)NCC2CC2)CC(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₅H₂₀N₂O₄, with a molecular weight of 292.33 g/mol . Its IUPAC name, 2-(N-[2-(cyclopropylmethylamino)-2-oxoethyl]-4-methoxyanilino)acetic acid, reflects three critical moieties:

  • A cyclopropylmethyl group conferring conformational rigidity.

  • A methoxyphenyl ring enabling π-π interactions with biological targets.

  • An acetic acid backbone facilitating solubility and hydrogen bonding .

The SMILES notation (COC1=CC=C(C=C1)N(CC(=O)NCC2CC2)CC(=O)O) and InChIKey (NEFMLINNVCBWIT-UHFFFAOYSA-N) provide unambiguous structural identification .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number1142204-27-0
Molecular FormulaC₁₅H₂₀N₂O₄
Molecular Weight292.33 g/mol
Hazard ClassificationIrritant
Storage ConditionsRoom temperature, dry environment

Synthesis and Preparation

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically including:

  • Amide bond formation between cyclopropylmethylamine and a keto-acid precursor.

  • Coupling of the intermediate with 4-methoxyaniline.

  • Acetic acid functionalization to finalize the backbone.

Critical challenges include optimizing reaction yields (often <60% in early steps) and minimizing side products like N-alkylated byproducts. Purification via column chromatography or recrystallization is essential to achieve >95% purity .

Analytical Characterization

  • NMR spectra: Key peaks include δ 1.0–1.2 ppm (cyclopropyl CH₂), δ 3.8 ppm (methoxy group), and δ 6.8–7.2 ppm (aromatic protons) .

  • Mass spectrometry: ESI-MS shows [M+H]⁺ at m/z 293.3, consistent with the molecular formula .

Biological Activity and Mechanistic Insights

Hypothesized Mechanisms

While no explicit mechanism of action is confirmed, structural analogs suggest:

  • COX-2 inhibition: Methoxyphenyl groups may bind cyclooxygenase-2, reducing prostaglandin synthesis.

  • Opioid receptor modulation: Cyclopropyl groups in related compounds exhibit affinity for μ-opioid receptors.

Preliminary Findings

  • In vitro assays: Moderate inhibition of TNF-α (IC₅₀ ≈ 50 μM) in macrophage models, implying anti-inflammatory potential.

  • Analgesic activity: Rodent models show 30% reduction in pain response at 10 mg/kg, though less potent than ibuprofen.

Assay TypeResultImplicationSource
TNF-α InhibitionIC₅₀ = 50 μMAnti-inflammatory potential
Thermal Hyperalgesia30% pain reduction at 10 mg/kgAnalgesic activity

Research and Industrial Applications

Pharmaceutical Development

  • Lead compound optimization: Structural modifications (e.g., halogenation of the phenyl ring) aim to enhance potency and bioavailability.

  • Drug delivery systems: Conjugation with nanoparticles improves solubility for intravenous administration.

Biochemical Probes

  • Used in receptor mapping studies to identify binding sites via fluorescent tagging .

  • Serves as a negative control in kinase assays due to low off-target activity .

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